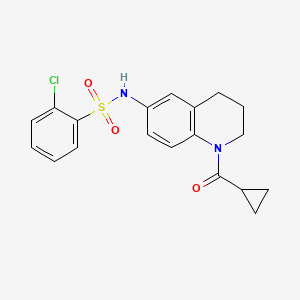
N-(cyanomethyl)-4-fluoro-3-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(cyanomethyl)-4-fluoro-3-methoxybenzamide: is an organic compound that belongs to the class of benzamides It features a benzene ring substituted with a fluorine atom, a methoxy group, and a cyanomethyl group attached to the nitrogen atom of the amide functionality
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyanomethyl)-4-fluoro-3-methoxybenzamide typically involves the reaction of 4-fluoro-3-methoxybenzoic acid with cyanomethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions:
Oxidation: N-(cyanomethyl)-4-fluoro-3-methoxybenzamide can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form amines or other reduced derivatives, depending on the reducing agents used.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted benzamides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often in the presence of a base or a catalyst.
Major Products:
Oxidation: Formation of 4-fluoro-3-methoxybenzoic acid or 4-fluoro-3-methoxybenzaldehyde.
Reduction: Formation of N-(cyanomethyl)-4-fluoro-3-methoxybenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
科学的研究の応用
Chemistry: N-(cyanomethyl)-4-fluoro-3-methoxybenzamide is used as a building block in organic synthesis. Its unique functional groups allow for the construction of more complex molecules, which can be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Biology: In biological research, this compound can be used to study the interactions of benzamide derivatives with biological targets. It may serve as a lead compound for the development of new drugs with potential therapeutic applications.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. Its structural features make it a candidate for the development of inhibitors or modulators of specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the development of polymers, coatings, and other advanced materials.
作用機序
The mechanism of action of N-(cyanomethyl)-4-fluoro-3-methoxybenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The cyanomethyl group can interact with active sites of enzymes, while the fluorine and methoxy groups can influence the compound’s binding affinity and selectivity. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
類似化合物との比較
- N-(cyanomethyl)-4-fluorobenzamide
- N-(cyanomethyl)-3-methoxybenzamide
- N-(cyanomethyl)-4-chloro-3-methoxybenzamide
Comparison: N-(cyanomethyl)-4-fluoro-3-methoxybenzamide is unique due to the presence of both fluorine and methoxy groups on the benzene ring. This combination of substituents can influence the compound’s reactivity, binding properties, and overall chemical behavior. Compared to N-(cyanomethyl)-4-fluorobenzamide, the additional methoxy group in this compound can enhance its solubility and potentially its biological activity. Similarly, the presence of fluorine in this compound can provide different electronic and steric effects compared to N-(cyanomethyl)-3-methoxybenzamide.
特性
IUPAC Name |
N-(cyanomethyl)-4-fluoro-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2/c1-15-9-6-7(2-3-8(9)11)10(14)13-5-4-12/h2-3,6H,5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWKDRJAXWHDHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NCC#N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-(isopropylthio)phenyl)-1-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)ethanone](/img/structure/B2474058.png)
![(4-chlorophenyl)[4-(4-fluorophenyl)-1H-pyrrol-3-yl]methanone](/img/structure/B2474060.png)


![2-(4-(N,N-dimethylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2474065.png)
![N'-{4-[(4-chlorophenoxy)methyl]benzoyl}-1-(prop-2-yn-1-yl)piperidine-2-carbohydrazide](/img/structure/B2474066.png)
![N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2474067.png)

![N'-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-2-methylbenzohydrazide](/img/structure/B2474071.png)



![N-(4-acetylphenyl)-2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2474078.png)

